molecular formula C20H18N4OS B2736898 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105210-97-6

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2736898
CAS No.: 1105210-97-6
M. Wt: 362.45
InChI Key: YXUMQHWSZXQWQA-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. Its molecular architecture strategically incorporates two privileged pharmacophores—a 1,2,3-triazole and a 1,3-thiazole ring—bridged to create a complex hybrid structure. Such triazole-thiazole hybrids are a significant focus in medicinal chemistry due to their broad and potent biological activities, which include documented antimicrobial, anticancer, and anti-inflammatory properties . The structure is further functionalized with 4-ethoxyphenyl and phenyl substituents, which can profoundly influence the molecule's electronic properties, lipophilicity, and overall interaction with biological targets. The 1,2,3-triazole core can act as a robust bioisostere for amide and ester functional groups, contributing to metabolic stability and facilitating key hydrogen-bonding interactions with enzymes or receptors . Concurrently, the 1,3-thiazole moiety is a common feature in numerous bioactive molecules and natural products, often associated with antibacterial, anti-inflammatory, and neuroleptic activities . This combination makes the compound an exceptionally valuable scaffold for developing new therapeutic agents and conducting structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate in synthesizing more complex heterocyclic systems, such as those fused with pyrazoline rings, to explore novel chemical space and biological activity . It is also an ideal candidate for in silico molecular modeling studies, screening campaigns against specific disease targets, and the synthesis of combinatorial libraries aimed at discovering new enzyme inhibitors. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-25-17-11-9-15(10-12-17)18-13-26-20(21-18)19-14(2)24(23-22-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUMQHWSZXQWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring.

    Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with phenyl azide to form the triazole ring.

    Final Coupling: The final step involves coupling the thiazole-triazole intermediate with a methylating agent to introduce the methyl group at the desired position.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency.

Chemical Reactions Analysis

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Effects on Molecular Conformation and Crystal Packing

  • Halogenated Analogs : Compounds 4 and 5 () feature Cl and Br substituents on the 4-aryl group. Despite isostructural conformations, their crystal packing differs due to halogen size and polarizability. For example, Cl (van der Waals radius: 1.75 Å) allows tighter packing than Br (1.85 Å), while the ethoxyphenyl group (bulkier, ~2.3 Å) likely induces distinct lattice arrangements .
  • Ethoxyphenyl vs. Methoxyphenyl : A methoxyphenyl analog () shows similar synthetic pathways but reduced steric bulk compared to ethoxyphenyl. The ethoxy group’s extended alkyl chain may improve lipid solubility, impacting bioavailability .
Table 1: Substituent Impact on Physicochemical Properties
Compound Substituent (R) Molecular Weight (g/mol) LogP* (Predicted) Melting Point (°C)
Target Compound 4-Ethoxyphenyl 377.45 3.8 Not reported
sc-494469 () 2-Chlorophenyl 394.88 4.2 Not reported
Compound 4 () 4-Chlorophenyl 628.08 5.1 210–212
Compound 5 () 4-Bromophenyl 672.53 5.3 208–210

*LogP values estimated using ChemDraw.

Biological Activity

The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 318.44 g/mol. The structure features a triazole ring linked to a thiazole moiety and an ethoxyphenyl group, contributing to its pharmacological potential.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that various triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound have shown MIC values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring enhances antibacterial activity. For example, compounds with a benzyl group in the 4-position of the triazole ring exhibited stronger inhibition against Gram-positive bacteria compared to those with simpler substitutions .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely investigated. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies:

  • Cytotoxicity Assays : In vitro studies have revealed that thiazole derivatives can exert cytotoxic effects on various cancer cell lines, including HT-29 (colorectal cancer) and Jurkat (leukemia) cells, with IC50 values often comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which may enhance their efficacy against tumor cells .

Comparative Biological Activity Table

Compound TypeActivityMIC/IC50 ValuesReference
Triazole DerivativeAntibacterial0.12 - 1.95 µg/mL
Thiazole DerivativeAnticancerIC50 < 2 µg/mL
Triazole CompoundAntibacterial (MRSA)Comparable to ciprofloxacin
Thiazole CompoundCytotoxicity (HT-29)IC50 < 1 µg/mL

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with 4-ethoxyphenyl derivatives and thiourea to form the thiazole core. A critical intermediate is the thiazol-2-yl-pyrazole precursor, synthesized via cyclocondensation under acidic conditions. Subsequent triazole ring formation employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenyl azides. Reaction optimization requires controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid side products .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR should resolve aromatic protons (δ 7.1–8.3 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2).
  • FT-IR : Key peaks include C=N stretching (~1600 cm1^{-1}) for the triazole and thiazole rings, and C-O-C vibrations (~1250 cm1^{-1}) from the ethoxy group.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]+^+ (calculated for C20_{20}H19_{19}N4_4OS: 377.12 g/mol) .

Q. What preliminary biological screening methods are suitable for evaluating its pharmacological potential?

Initial assays should include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
  • Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Molecular docking to predict binding affinity to receptors like EGFR or COX-2, leveraging the compound’s aromatic and heterocyclic motifs .

Advanced Research Questions

Q. How can reaction conditions be statistically optimized to improve yield and purity?

Employ a Box-Behnken design (BBD) or central composite design (CCD) to evaluate variables:

  • Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (CuI: 5–15 mol%).
  • Response surface methodology (RSM) can identify optimal conditions, reducing trial runs by 40–60% while maximizing yield (e.g., from 55% to >80%) .

Q. How can researchers resolve contradictions between computational predictions and empirical data on molecular geometry?

  • Perform X-ray crystallography to obtain precise bond lengths and angles. Compare with DFT-optimized structures (e.g., B3LYP/6-311G++(d,p)).
  • Discrepancies in dihedral angles (e.g., between thiazole and triazole rings) may arise from crystal packing forces, which DFT models often neglect. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π contacts) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation assays under heat (40–60°C), humidity (75% RH), and UV light identify vulnerable sites (e.g., ethoxy group hydrolysis).
  • HPLC-MS monitors degradation products; formulation with antioxidants (e.g., BHT) or lyophilization improves stability .

Q. How does substituent variation (e.g., ethoxy vs. methoxy) impact bioactivity?

  • Synthesize analogs via parallel synthesis , replacing the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Compare IC50_{50} values in enzyme assays; ethoxy’s bulkiness may enhance hydrophobic binding but reduce solubility .

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